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Compound of Interest

Compound Name:
N-Methyl-N-(4-thien-2-

ylbenzyl)amine

Cat. No.: B1311022 Get Quote

An In-depth Technical Guide to N-Methyl-N-(4-thien-
2-ylbenzyl)amine
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methyl-N-(4-thien-2-ylbenzyl)amine is a tertiary amine featuring a benzylamine core

structure substituted with a thiophene ring. This compound belongs to a class of molecules that

are of significant interest in medicinal chemistry and materials science. The presence of the

thiophene moiety, a common heterocycle in pharmaceuticals, combined with the benzylamine

scaffold, suggests potential for diverse biological activities. This guide provides a

comprehensive overview of its chemical structure, a plausible synthetic route, detailed

characterization parameters, and a discussion of its potential biological significance.

Chemical Structure and Properties
N-Methyl-N-(4-thien-2-ylbenzyl)amine consists of a central nitrogen atom bonded to a methyl

group, a benzyl group, which is in turn substituted at the para (4) position with a thien-2-yl

group.

IUPAC Name: N-Methyl-1-(4-(thiophen-2-yl)phenyl)methanamine
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Molecular Formula: C₁₂H₁₃NS

Molecular Weight: 203.31 g/mol

CAS Number: 1020063-54-4[1]

Table 1: Predicted Physicochemical Properties

Property Value Source

Molecular Weight 203.31 g/mol PubChem[2]

XLogP3 3.1 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
1 PubChem[2]

Rotatable Bond Count 3 PubChem[2]

Synthesis Pathway
While specific literature on the synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine is not

readily available, a highly plausible and efficient method is a two-step process involving a

Suzuki coupling followed by reductive amination. An alternative, more direct approach is the

reductive amination of the corresponding aldehyde.

Proposed Synthesis Route: Reductive Amination
A direct and widely used method for synthesizing secondary and tertiary amines is reductive

amination.[3][4] This approach involves the reaction of an aldehyde with an amine to form an

intermediate imine, which is then reduced in situ to the target amine.
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Step 1: Imine Formation

Step 2: Reduction
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Caption: Synthetic workflow for N-Methyl-N-(4-thien-2-ylbenzyl)amine via reductive

amination.

Detailed Experimental Protocol: Reductive Amination
Materials:

4-(Thiophen-2-yl)benzaldehyde

Methylamine (as a solution in THF or as hydrochloride salt)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic acid (catalytic amount)

Saturated sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine

(1.2 eq).

Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

Stir the reaction mixture at room temperature for 1-2 hours.

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by

Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-Methyl-N-(4-
thien-2-ylbenzyl)amine.

Characterization Data (Predicted)
As experimental spectra for this specific molecule are not widely published, the following data

are predicted based on the analysis of its structure and comparison with similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts (δ)

are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

Ar-H (Thiophene) 7.20 - 7.40 m -

Ar-H (Benzene) 7.35 - 7.60 m (AA'BB' system) ~8.0

Ar-CH₂-N ~3.60 s -

N-CH₃ ~2.30 s -

N-H (amine) ~1.80 br s -

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=C (Thiophene) 123.0 - 128.0

C=C (Benzene) 127.0 - 130.0

C-S (Thiophene) ~143.0

C-C (ipso-Benzene) ~135.0, ~140.0

Ar-CH₂-N ~58.0

N-CH₃ ~36.0

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary

amine, N-Methyl-N-(4-thien-2-ylbenzyl)amine will not show N-H stretching bands.[5][6]
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Table 4: Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (Aromatic) 3100 - 3000 Medium

C-H stretch (Aliphatic, CH₃ &

CH₂)
2980 - 2850 Medium

C=C stretch (Aromatic Rings) 1600, 1500, 1450 Medium-Strong

C-N stretch (Aliphatic Amine) 1250 - 1020 Medium

C-S stretch (Thiophene) 850 - 700 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value Assignment

203 [M]⁺ (Molecular Ion)

188 [M - CH₃]⁺

121 [Thienyl-C₆H₄-CH₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

44 [CH₂=N⁺H-CH₃]

Experimental Workflows and Biological Pathways
Characterization Workflow
A logical workflow is essential for the comprehensive characterization of a newly synthesized

compound.
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Caption: A standard workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways
Derivatives of benzylamine and thiophene are known to exhibit a wide range of biological

activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] For instance,

some benzamide derivatives act as inhibitors of the bacterial cell division protein FtsZ, making

it a promising target for new antibiotics.[8] A hypothetical signaling pathway illustrating this

mechanism is presented below.
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Caption: Hypothetical inhibition of bacterial cell division by targeting the FtsZ protein.

Conclusion
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N-Methyl-N-(4-thien-2-ylbenzyl)amine represents a molecule with significant potential for

further investigation, particularly in the field of drug discovery. This guide has outlined its core

chemical properties, a robust synthetic strategy via reductive amination, and a predicted

spectroscopic profile for its characterization. The potential for this class of compounds to exhibit

valuable biological activities, such as antimicrobial action, warrants further experimental

validation. The provided protocols and workflows serve as a foundational resource for

researchers aiming to synthesize, characterize, and evaluate this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Methyl-N-(4-thien-2-ylbenzyl)amine | C12H13NS | CID 7127781 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. N-Methyl-N-(3-thien-2-ylbenzyl)amine | C12H13NS | CID 18525772 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. masterorganicchemistry.com [masterorganicchemistry.com]

4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

6. orgchemboulder.com [orgchemboulder.com]

7. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["N-Methyl-N-(4-thien-2-ylbenzyl)amine" chemical
structure and characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1311022#n-methyl-n-4-thien-2-ylbenzyl-amine-
chemical-structure-and-characterization]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1311022?utm_src=pdf-body
https://www.benchchem.com/product/b1311022?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/7127781
https://pubchem.ncbi.nlm.nih.gov/compound/7127781
https://pubchem.ncbi.nlm.nih.gov/compound/18525772
https://pubchem.ncbi.nlm.nih.gov/compound/18525772
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://bpb-us-w2.wpmucdn.com/about.illinoisstate.edu/dist/3/187/files/2019/10/IR-Reference-Guide.pdf
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://pubmed.ncbi.nlm.nih.gov/1992153/
https://pubmed.ncbi.nlm.nih.gov/1992153/
https://pubmed.ncbi.nlm.nih.gov/28285910/
https://pubmed.ncbi.nlm.nih.gov/28285910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759663/
https://www.benchchem.com/product/b1311022#n-methyl-n-4-thien-2-ylbenzyl-amine-chemical-structure-and-characterization
https://www.benchchem.com/product/b1311022#n-methyl-n-4-thien-2-ylbenzyl-amine-chemical-structure-and-characterization
https://www.benchchem.com/product/b1311022#n-methyl-n-4-thien-2-ylbenzyl-amine-chemical-structure-and-characterization
https://www.benchchem.com/product/b1311022#n-methyl-n-4-thien-2-ylbenzyl-amine-chemical-structure-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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